(3,3-Dimethylpiperazin-1-yl)-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
(3,3-Dimethylpiperazin-1-yl)-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that features a piperazine ring and a pyrazolopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylpiperazin-1-yl)-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone typically involves the reaction of 3,3-dimethylpiperazine with 1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylpiperazin-1-yl)-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(3,3-Dimethylpiperazin-1-yl)-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,3-Dimethylpiperazin-1-yl)-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The compound may also interact with neurotransmitter receptors, contributing to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)-(1-phenyl-1H-pyrazol-4-yl)methanone
- (4-Ethyl-3,3-dimethylpiperazin-1-yl)-(5-phenyl-1H-pyrrol-3-yl)methanone
- (3,5-Dinitrophenyl)-(4-methylpiperazin-1-yl)methanone
Uniqueness
What sets (3,3-Dimethylpiperazin-1-yl)-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone apart from similar compounds is its unique combination of a piperazine ring and a pyrazolopyridine moiety. This structural feature contributes to its distinct pharmacological profile, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
(3,3-dimethylpiperazin-1-yl)-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-10-7-11(12-8-17-19(4)13(12)18-10)14(21)20-6-5-16-15(2,3)9-20/h7-8,16H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAFOYHMAZJXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)N3CCNC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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